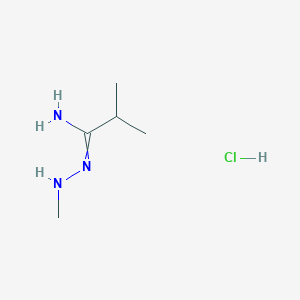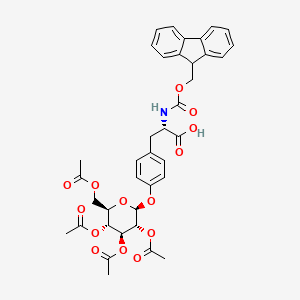
Abamine SG oxalic acid salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Abamine SG oxalic acid salt is a chemical compound with the molecular formula (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium carboxyformate. It is known for its applications in various scientific research fields, particularly in plant biology and chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Abamine SG oxalic acid salt involves the reaction of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired salt. The process involves the following steps:
- Dissolution of the aminium compound in an appropriate solvent.
- Addition of oxalic acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting salt through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of the aminium compound.
- Controlled addition of oxalic acid.
- Maintenance of reaction conditions to ensure high yield and purity.
- Use of industrial crystallization techniques for purification.
化学反応の分析
Types of Reactions
Abamine SG oxalic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Abamine SG oxalic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying plant hormone signaling pathways, particularly abscisic acid signaling.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of Abamine SG oxalic acid salt involves its interaction with specific molecular targets. In plant biology, it affects the abscisic acid signaling pathway by modulating the activity of receptors and enzymes involved in the pathway. This modulation leads to changes in physiological responses such as stomatal closure and stress tolerance.
類似化合物との比較
Similar Compounds
Abscisic acid: A plant hormone involved in stress responses and developmental processes.
Quinabactin: An agonist that activates abscisic acid receptors.
AS6: An antagonist that disrupts abscisic acid receptor interactions.
Uniqueness
Abamine SG oxalic acid salt is unique due to its specific structure and ability to modulate abscisic acid signaling in plants. Unlike other compounds, it has a distinct molecular configuration that allows it to interact with multiple targets within the signaling pathway, making it a valuable tool in plant biology research.
特性
IUPAC Name |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4.C2H2O4/c1-27-21-13-10-18(16-22(21)28-2)6-4-14-25(15-5-7-23(26)29-3)17-19-8-11-20(24)12-9-19;3-1(4)2(5)6/h4,6,8-13,16H,5,7,14-15,17H2,1-3H3;(H,3,4)(H,5,6)/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUZCZETKFWAF-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)




![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)




![methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B8024041.png)

